4-(thiolan-3-yl)morpholine
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Overview
Description
4-(Thiolan-3-yl)morpholine is an organic compound that features a morpholine ring substituted with a thiolan group at the 3-position. This compound is of interest due to its unique chemical structure, which combines the properties of both morpholine and thiolan, making it valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(thiolan-3-yl)morpholine typically involves the reaction of morpholine with thiolane derivatives. One common method is the nucleophilic substitution reaction where morpholine reacts with a thiolane halide under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is typically heated to facilitate the substitution process.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(Thiolan-3-yl)morpholine undergoes various chemical reactions, including:
Oxidation: The thiolan group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(Thiolan-3-yl)morpholine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(thiolan-3-yl)morpholine involves its interaction with various molecular targets. The morpholine ring can interact with enzymes and receptors, potentially inhibiting their activity. The thiolan group can undergo redox reactions, which may contribute to the compound’s biological activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simple heterocyclic amine with a wide range of applications in organic synthesis and pharmaceuticals.
Thiolan: A sulfur-containing heterocycle known for its reactivity and use in the synthesis of sulfur-containing compounds.
Uniqueness
4-(Thiolan-3-yl)morpholine combines the properties of both morpholine and thiolan, making it unique in its reactivity and potential applications. The presence of both nitrogen and sulfur atoms in the molecule allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
4-(thiolan-3-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NOS/c1-6-11-7-8(1)9-2-4-10-5-3-9/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXQEHQPZNBICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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